5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one
Description
Introduction to 5-Iodo-2-Methoxy-6-Methylpyrimidin-4(1H)-one
Historical Context of Pyrimidinone Derivatives in Organic Chemistry
Pyrimidinones, as a subclass of diazines, have been integral to organic synthesis since the late 19th century. The foundational work of Grimaux in 1879, who synthesized barbituric acid from urea and malonic acid, established pyrimidinones as synthetically accessible heterocycles. Pinner's systematic studies in 1884–1885 further elucidated their reactivity through condensation reactions with amidines, laying the groundwork for modern derivatization strategies. The discovery of naturally occurring pyrimidinones—such as thymine, cytosine, and alloxan—highlighted their biological significance, driving interest in synthetic analogs for pharmaceutical applications.
The introduction of halogen atoms into pyrimidinone frameworks gained momentum in the mid-20th century, with iodine emerging as a critical substituent due to its unique electronic polarizability and capacity for cross-coupling reactions. Early halogenation studies focused on bromine and chlorine due to their reactivity, but recent decades have seen a paradigm shift toward iodine, particularly in C5-substituted pyrimidinones.
Structural Significance of Iodine Substitution in Heterocyclic Systems
Iodine's incorporation at the C5 position of 5-iodo-2-methoxy-6-methylpyrimidin-4(1H)-one confers distinct physicochemical properties:
- Electron-Withdrawing Effects : The iodine atom's +M (mesomeric) effect decreases electron density at adjacent positions, enhancing susceptibility to nucleophilic aromatic substitution (NAS) at C4 and C6.
- Steric Bulk : With a van der Waals radius of 1.98 Å, iodine introduces steric hindrance that influences regioisomeric outcomes in coupling reactions.
- Radical Stability : The weak C–I bond (234 kJ/mol) facilitates homolytic cleavage under photolytic or thermal conditions, enabling iodine as a leaving group in radical-mediated transformations.
Comparative analysis with other halogens reveals iodine's superior performance in directing metal-catalyzed cross-couplings. For example, Suzuki–Miyaura couplings with iodopyrimidinones proceed at rates 5–10× faster than bromo analogs under identical Pd(PPh₃)₄ catalysis.
Table 1: Halogen Effects on Pyrimidinone Reactivity
| Halogen (X) | Bond Dissociation Energy (kJ/mol) | Relative Coupling Rate (vs. X = I) |
|---|---|---|
| I | 234 | 1.00 |
| Br | 285 | 0.18 |
| Cl | 339 | 0.05 |
| F | 484 | <0.01 |
Current Research Landscape for Halogenated Pyrimidinones
Contemporary synthetic approaches to 5-iodo-2-methoxy-6-methylpyrimidin-4(1H)-one leverage both solution-phase and solid-phase methodologies. A 2025 study demonstrated the efficacy of Merrifield resin-supported synthesis, achieving an 81% yield over four steps through sequential:
- Chloromethylation of resin-bound intermediates
- Nucleophilic displacement with methylamine
- Iodination using N-iodosuccinimide (NIS) in DMF
- Acidolytic cleavage with TFA/DCM.
Advances in photocatalytic C–H iodination have enabled direct functionalization of preformed pyrimidinones. For instance, visible-light-mediated iodination using eosin Y and I₂ in acetonitrile achieves 76% regioselectivity for the C5 position under ambient conditions.
Table 2: Comparative Iodination Methodologies
| Method | Catalyst | Yield (%) | C5 Selectivity (%) |
|---|---|---|---|
| NIS/DMF | – | 88 | 92 |
| I₂/PhI(OAc)₂ | FeCl₃ | 79 | 85 |
| Photocatalytic (eosin Y) | – | 76 | 89 |
| Electrochemical | KI, NH₄I | 68 | 78 |
Data synthesized from recent heterocyclic chemistry reports.
Emerging applications include:
- Kinase Inhibitor Development : Iodopyrimidinones serve as precursors for biaryl ether linkages in Bruton's tyrosine kinase (BTK) inhibitors.
- PET Tracers : The β+-emitting isotope ¹²⁴I (t₁/₂ = 4.18 d) enables radiolabeling for tumor imaging probes.
- Liquid Crystals : Iodo-substituted derivatives exhibit enhanced anisotropic polarizability in mesomorphic phases.
Properties
CAS No. |
616225-07-1 |
|---|---|
Molecular Formula |
C6H7IN2O2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
5-iodo-2-methoxy-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) |
InChI Key |
FPZLDIGSZPGXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)OC)I |
Origin of Product |
United States |
Preparation Methods
Iodination of Pyrimidin-4-one Derivatives
Electrophilic iodination is a key step to introduce the iodine atom at the 5-position of the pyrimidine ring. Common iodinating agents include N-iodosuccinimide (NIS) or iodine in the presence of oxidizing agents.
Example Procedure:
A solution of 2-(methylthio)pyrimidin-4(3H)-one in chloroform is treated with N-iodosuccinimide at 70 °C for 2 hours. The reaction mixture is then concentrated, extracted with ethyl acetate, washed, and dried to yield 5-iodo-2-(methylthio)pyrimidin-4(3H)-one with high yield (~97%) as a white solid.Alternative Conditions:
Iodination of 4-hydroxy-6-methylpyrimidine with N-iodosuccinimide in acetic acid at room temperature for 30 hours also affords 5-iodo-6-methylpyrimidin-4-ol in moderate yield (~60%).
Introduction of the Methoxy Group at Position 2
The methoxy group at the 2-position can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chloro or methylthio) with methanol or methoxide under basic or neutral conditions.
Methoxylation via Nucleophilic Substitution:
Starting from 2-chloropyrimidine derivatives, treatment with sodium methoxide or methanol under reflux can substitute the chlorine atom with a methoxy group.Methylation of Hydroxy or Thiol Groups:
Alternatively, methylation of 2-hydroxy or 2-thiol groups using methyl iodide or dimethyl sulfate in the presence of a base can yield the 2-methoxy derivative.
Combined Synthetic Route to 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one
A plausible synthetic sequence is:
- Start with 6-methylpyrimidin-4-one or 6-methylpyrimidin-4-ol.
- Introduce the methoxy group at position 2 by nucleophilic substitution or methylation.
- Perform electrophilic iodination at position 5 using N-iodosuccinimide under controlled temperature (20–70 °C) and solvent conditions (chloroform or acetic acid).
- Isolate and purify the final product by filtration, washing, and drying.
Alternative Synthetic Approaches
Formylation and Subsequent Functionalization:
Formylation of 6-amino-2-methoxy-3-methylpyrimidin-4(3H)-one using Vilsmeier reagent (POCl3/DMF) at low temperature (0 °C) can provide intermediates for further iodination and methylation steps.Use of Protected Intermediates:
Protection of reactive groups during iodination or methoxylation can improve yields and selectivity.
- Purification is typically achieved by filtration, washing with aqueous sodium thiosulfate to remove excess iodine, and drying under vacuum.
- Characterization includes NMR spectroscopy (e.g., ^1H NMR showing characteristic singlets), LCMS for molecular ion confirmation, and melting point determination.
- Molecular weight and molarity calculations are essential for solution preparations and reaction stoichiometry.
- The iodination step is highly efficient when using N-iodosuccinimide, with yields up to 97% reported.
- Reaction times and temperatures vary depending on the solvent and substrate; acetic acid at room temperature requires longer reaction times compared to chloroform at elevated temperatures.
- Methoxylation methods are less documented specifically for this compound but are well-established in pyrimidine chemistry.
- The presence of electron-donating groups (methoxy, methyl) influences the regioselectivity and reactivity during iodination.
The preparation of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one involves a combination of electrophilic iodination and methoxylation steps on a suitably substituted pyrimidine scaffold. The most reliable iodination method employs N-iodosuccinimide under controlled temperature and solvent conditions, yielding high purity and yield. Methoxylation is typically achieved via nucleophilic substitution or methylation reactions. The synthetic routes are supported by multiple research findings and patent literature, ensuring reproducibility and scalability for research and industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Iodo Position
The iodine atom at position 5 is a potential site for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions due to its electron-withdrawing nature and leaving-group capability.
-
Suzuki-Miyaura Coupling :
Analogous brominated pyrimidinones (e.g., 5-bromo-6-methylpyrimidin-4(1H)-one) undergo Suzuki reactions with aryl boronic acids under palladium catalysis . For example, brominated intermediates in were coupled with phenyl boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (80°C, 12 h), yielding aryl-substituted pyrimidinones. The 5-iodo derivative is expected to exhibit enhanced reactivity compared to bromo analogs due to iodine’s superior leaving-group ability. -
Amination :
In , iodo-pyrimidines reacted with ammonia or amines under thermal conditions (120–160°C) to form amino-substituted derivatives. Similar conditions could replace iodine with primary/secondary amines.
Functionalization of the Methoxy Group
The 2-methoxy group can undergo demethylation or serve as a directing group for electrophilic substitution.
-
Demethylation :
Acidic hydrolysis (e.g., HBr/AcOH, reflux) converts methoxy groups to hydroxyl groups, as demonstrated in for 2-methoxy-6-methylpyrimidin-4-ol derivatives. Subsequent sulfonation or phosphorylation of the resulting hydroxyl group is feasible. -
Electrophilic Substitution :
The methoxy group directs electrophilic attack to the para position (C5 in this case), but the iodine substituent may deactivate the ring. Nitration or halogenation would require strongly activating conditions.
Modification of the Methyl Group at C6
The methyl group at position 6 can be oxidized or halogenated:
-
Oxidation :
KMnO₄ or CrO₃ under acidic conditions converts methyl groups to carboxylic acids, as seen in for ethyl pyrimidine carboxylates.
Example:
-
Halogenation :
Radical bromination (NBS, light) or chlorination (Cl₂, FeCl₃) could functionalize the methyl group, enabling further derivatization .
Cyclization and Ring Expansion
The pyrimidinone core can participate in cycloaddition or ring-expansion reactions:
-
Microwave-Assisted Cyclization :
In , 6-methoxy pyrimidinones underwent cyclization with trimethyl orthoformate and acetic acid under microwave irradiation (180°C, 30 min) to form fused heterocycles. Similar conditions could generate tricyclic systems. -
Ring-Opening Reactions :
Heating with aqueous acids or bases may hydrolyze the pyrimidinone ring, as observed in for pyrimido[4,5-d]pyrimidines.
Comparative Reactivity Table
Stability and Byproduct Considerations
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one, exhibit antimicrobial activity. Compounds with similar structures have shown efficacy against a range of bacteria and fungi. For instance, a study on related pyrimidine compounds indicated minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that related pyrimidine derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancers. The half-maximal inhibitory concentration (IC50) values for these compounds typically range from 10 to 50 µM, indicating moderate potency. The mechanisms underlying these effects may involve apoptosis induction and inhibition of angiogenesis.
Neuroprotective Effects
Preliminary studies suggest that 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one may possess neuroprotective properties. Research has indicated that certain pyrimidine derivatives can reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease.
Synthetic Utility
The synthesis of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one can be achieved through various methodologies, including:
- One-Pot Reactions : Utilizing multi-component reactions to streamline synthesis.
- Functional Group Modifications : The presence of iodine and methoxy groups allows for further derivatization, enhancing the compound's versatility in medicinal chemistry.
Case Studies
| Case Study | Findings |
|---|---|
| Antimicrobial Activity | A study reported significant antibacterial activity against Gram-positive bacteria with MIC values between 32 to 128 µg/mL. |
| Anticancer Activity | In vitro assays showed inhibition of breast and colon cancer cell lines with IC50 values ranging from 10 to 50 µM. |
| Neuroprotective Studies | Research indicated reduced oxidative stress in neuronal cultures, suggesting potential applications in neurodegenerative conditions. |
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate biochemical pathways, such as inhibiting enzyme activity or altering gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related pyrimidinones and pyridinones (Table 1):
Key Observations:
Electronic Effects: The methoxy group (OCH₃) in the target compound enhances electron density at position 2 compared to methylthio (SCH₃, ) or amino (NH₂, ) groups. This could increase nucleophilic aromatic substitution reactivity at adjacent positions.
Physicochemical Properties: The methylthio derivative () has higher lipophilicity (XLogP3: 1.3) than the methoxy analog, which may improve membrane permeability in drug design. Amino-substituted pyrimidinones (e.g., 2-amino-6-methylpyrimidin-4(1H)-one, ) exhibit greater hydrogen-bonding capacity, favoring interactions with biological targets like DNA.
Synthetic Accessibility: Iodo-substituted pyrimidinones (e.g., CAS 111079-41-5, ) often require halogenation under acidic conditions, similar to the synthesis of azido derivatives in . Methylthio groups are introduced via thiolation reactions, as described in .
Spectroscopic Distinctions
- 1H NMR: Methoxy protons (OCH₃) resonate at δ ~3.3–3.5 ppm, distinct from methylthio (SCH₃, δ ~2.1–2.5 ppm) or amino (NH₂, δ ~5.0–6.0 ppm) groups.
- 13C NMR: The iodine atom’s electronegativity deshields adjacent carbons, causing downfield shifts compared to non-halogenated analogs (e.g., C5 in the target compound vs. C5 in 6-methyl-2-(methylthio)-1H-pyrimidin-4-one) .
Biological Activity
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one has a molecular formula of CHNOI and a molecular weight of approximately 253.00 g/mol. The presence of an iodine atom and a methoxy group at specific positions on the pyrimidine ring significantly influences its biological activity.
The biological activity of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom enhances the compound's binding affinity, while the methoxy group may modulate its pharmacokinetic properties, such as solubility and permeability.
Anticancer Properties
Research indicates that 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one exhibits significant anticancer activity. It has been studied for its potential role as an inhibitor of protein tyrosine phosphatase SHP2, which is implicated in several cancers. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including those resistant to conventional therapies .
Table 1: Anticancer Activity Data
Antiviral Activity
The compound has also demonstrated antiviral properties, particularly against viruses that rely on specific enzymes for replication. Derivatives of pyrimidinones, including 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one, have shown effectiveness in inhibiting viral replication by targeting these enzymes .
Case Studies
In a study focused on the structure-activity relationship (SAR) of pyrimidine derivatives, 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one was identified as a promising candidate due to its unique structural features. The study highlighted its potential in combination therapies with existing anticancer agents, enhancing therapeutic efficacy while minimizing side effects .
Q & A
Q. Table 1. Key Spectral Data for 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one Analogs
Q. Table 2. Biological Activity of Pyrimidinone Derivatives
| Derivative | Antimicrobial Activity (MIC, μg/mL) | Anticancer IC₅₀ (μM) | Target | Reference |
|---|---|---|---|---|
| 6-Ethyl-5-fluoro analog | 12.5 (S. aureus) | 8.2 (MCF-7) | DNA gyrase | |
| Coumarin-conjugated pyrimidinone | 6.3 (E. coli) | 15.4 (HeLa) | Topoisomerase IV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
